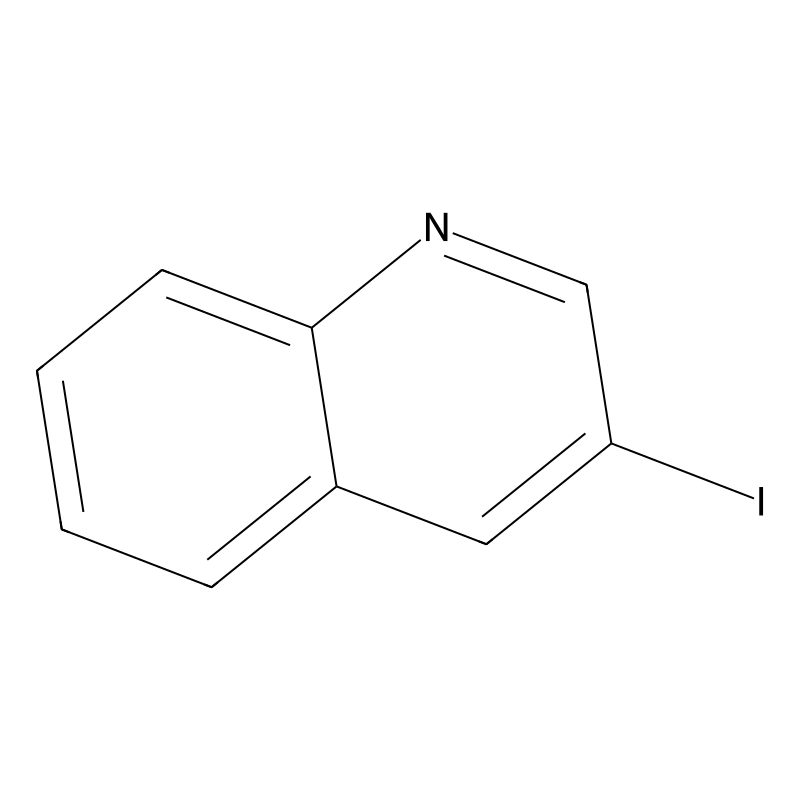

3-Iodoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Scientific Field: Microbiology

Summary of Application: 3-Iodoquinoline derivatives have been found to exhibit antimicrobial activity. They have been tested against S. epidermidis, K. pneumoniae, and C. parapsilosis.

Methods of Application: The compounds were produced using a one-pot, three-component method with trifluoroacetic acid as a catalyst.

Results or Outcomes: The study suggests that carboxy-quinoline derivatives bearing an iodine atom are interesting scaffolds for the development of novel antimicrobial agents.

Photodynamic Therapy Photosensitizers

Scientific Field: Photomedicine

Summary of Application: 3-Iodoquinoline derivatives have been synthesized and evaluated for their potential as photosensitizers in photodynamic therapy for cancer treatment.

Methods of Application: The synthesis involved the use of 6-iodoquinoline and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring.

Results or Outcomes: The synthesized dyes were found to have moderate light stability. They displayed strong absorption within the tissue transparency spectral region (650–850 nm).

Drug Discovery

Scientific Field: Medicinal Chemistry

Summary of Application: Quinoline and its derivatives, including 3-Iodoquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry.

Results or Outcomes: The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment.

Antimicrobial Agents

Summary of Application: This study presents the design and synthesis of a novel family of carboxy-quinolines containing an iodine atom.

Methods of Application: Iodo-aniline, pyruvic acid, and 22 phenyl-substituted aldehydes (we varied the type and number of radicals) or O-heterocycles, resulting in different electronic effects, were the starting components.

Results or Outcomes: This study suggests that carboxy-quinoline derivatives bearing an iodine atom are interesting scaffolds for the development of novel antimicrobial agents.

Industrial Chemistry

Scientific Field: Industrial Chemistry

Summary of Application: Quinoline and its derivatives, including 3-Iodoquinoline, have a variety of applications in industrial chemistry.

Synthetic Organic Chemistry

Scientific Field: Synthetic Organic Chemistry

Summary of Application: Quinoline and its derivatives, including 3-Iodoquinoline, have versatile applications in the fields of synthetic organic chemistry.

3-Iodoquinoline is an organic compound with the molecular formula C₉H₆IN. It is characterized by a quinoline structure, which consists of a fused benzene and pyridine ring, with an iodine atom substituted at the third position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity imparted by the iodine atom.

- Sonogashira Coupling: 3-Iodoquinoline can undergo palladium-catalyzed coupling with terminal alkynes, leading to the formation of alkynylated quinoline derivatives .

- Heck Reaction: The compound has been utilized in Heck reactions, where it reacts with alkenes in the presence of palladium catalysts to form substituted quinolines .

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it a versatile intermediate for synthesizing more complex molecules .

Research indicates that 3-Iodoquinoline and its derivatives exhibit various biological activities. Some studies have shown:

- Antimicrobial Properties: Certain derivatives demonstrate significant antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents .

- Anticancer Activity: Compounds derived from 3-iodoquinoline have been investigated for their ability to inhibit cancer cell growth, suggesting a role in cancer therapy .

Several methods have been developed for synthesizing 3-iodoquinoline:

- Direct Iodination: Quinoline can be iodinated directly using iodine or iodine monochloride under acidic conditions.

- Copper-Catalyzed Reactions: A copper-catalyzed tandem annulation method has been reported, which involves reacting diaryliodoniums with nitriles and 1-iodoalkynes to yield 3-iodoquinolines .

- Metal-Free Synthesis: Recent advancements include metal-free methods that utilize C-H activation strategies to introduce iodine into the quinoline framework .

3-Iodoquinoline is primarily used in:

- Organic Synthesis: As a building block for synthesizing various heterocyclic compounds.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Material Science: Investigated for use in organic electronic materials due to its unique electronic properties.

Studies on the interactions of 3-iodoquinoline with biological targets have revealed:

- Binding Affinity: Research has focused on how derivatives of 3-iodoquinoline interact with specific proteins or enzymes, providing insights into their mechanism of action.

- Synergistic Effects: Some studies suggest that combinations of 3-iodoquinoline derivatives with other compounds can enhance biological activity, indicating potential for combination therapies .

Several compounds share structural similarities with 3-iodoquinoline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Iodoquinoline | Iodine at the fourth position | Exhibits different reactivity patterns |

| 2-Iodoquinoline | Iodine at the second position | Potentially different biological activities |

| 3-Bromoquinoline | Bromine instead of iodine at the third position | Different halogen effects on reactivity |

| 4-Chloro-3-iodoquinoline | Chlorine at the fourth position alongside iodine | Useful as a synthon in further synthetic pathways |

| Quinoline | Base structure without halogen substitutions | Lacks the enhanced reactivity provided by halogens |

The uniqueness of 3-iodoquinoline lies in its specific iodine substitution pattern, which influences its reactivity and biological properties compared to these similar compounds. This distinctiveness makes it a valuable compound in both synthetic and medicinal chemistry contexts.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents one of the fundamental approaches for introducing iodine at the C3 position of quinoline rings. This methodology involves the attack of an electrophilic iodine species on the electron-rich positions of the quinoline nucleus [1] [2] [3]. The regioselectivity of this reaction is primarily governed by the electronic distribution within the quinoline framework, with the C3 position being particularly susceptible to electrophilic attack due to its relatively higher electron density compared to the C2 and C4 positions [4].

The general mechanism of electrophilic aromatic iodination of quinolines proceeds through several distinct steps:

Generation of the Electrophilic Iodine Species: Since molecular iodine (I₂) alone is insufficiently electrophilic to react with quinoline, various activating agents are employed to generate more reactive iodinating species. These include oxidizing agents such as hydrogen peroxide, nitric acid, or copper salts that convert I₂ to a more electrophilic "I⁺" equivalent [2] [3] [5].

Formation of π-Complex: The electrophilic iodine species initially forms a π-complex with the quinoline ring, particularly at the electron-rich C3 position [6] [7].

Formation of σ-Complex (Arenium Ion): The π-complex transitions to a σ-complex (Wheland intermediate or arenium ion), where the aromaticity of the quinoline system is temporarily disrupted [6] [7].

Deprotonation and Rearomatization: The final step involves deprotonation of the σ-complex, restoring aromaticity and yielding the 3-iodoquinoline product [6] [7].

A particularly effective method for direct C3 iodination of quinolines employs molecular iodine in combination with tert-butyl hydroperoxide (TBHP) as an oxidant [8] [4]. This system operates through a radical-mediated pathway:

I₂ + tBuOOH → tBuOI + HOItBuOI → tBuO• + I•Quinoline + I• → 3-IodoquinolineThe regioselectivity for the C3 position is attributed to the slightly higher electron density at this position compared to C2 and C4, making it the preferred site for radical attack [4]. This methodology has demonstrated excellent regioselectivity and can be performed on gram scale with good yields (70-81%) [8] [4].

Another significant approach involves the use of N-iodosuccinimide (NIS) as the iodine source, often activated by Lewis acids such as BF₃·Et₂O [9] [10]. The Lewis acid coordinates with the carbonyl oxygen of NIS, enhancing the electrophilicity of the N-I bond and facilitating iodine transfer to the quinoline ring [10] [11]. This method is particularly valuable for substrates bearing sensitive functional groups due to its mild reaction conditions.

The regioselectivity of these electrophilic iodination reactions can be influenced by substituents on the quinoline ring. Electron-donating groups enhance reactivity and can alter the preferred position of iodination, while electron-withdrawing groups generally decrease reactivity [1] [5].

Metal-Mediated Halogen Exchange Reactions

Metal-mediated halogen exchange reactions offer an alternative approach for synthesizing 3-iodoquinoline derivatives, particularly from corresponding chloro- or bromo-quinolines [12] [13] [14]. This methodology is especially valuable when direct iodination proves challenging or when specific substitution patterns are required.

The halogen exchange process typically proceeds through several mechanistic pathways depending on the metal catalyst employed:

Oxidative Addition/Reductive Elimination Pathway: This classical mechanism involves oxidative addition of the metal catalyst to the carbon-halogen bond, followed by halogen exchange and reductive elimination [13]. The relative rates and equilibrium constants of these steps significantly influence the overall efficiency of the exchange process.

Single Electron Transfer (SET) Pathway: In this mechanism, the metal reduces the aryl halide, triggering cleavage of the carbon-halogen bond. The resulting aryl radical then combines with the new halide, completing the exchange process [13].

Nucleophilic Aromatic Substitution (SNAr) Pathway: For heterocyclic systems like quinolines, positions activated toward nucleophilic substitution (typically C2 and C4) can undergo direct halogen exchange through an SNAr mechanism, particularly under acidic conditions [14].

A particularly efficient method for converting chloro- or bromo-quinolines to their iodo counterparts employs sodium iodide under acidic conditions [12] [14]. This acid-mediated approach avoids the need for transition metal catalysts and operates under relatively mild conditions. The reaction shows high regioselectivity, with chloride substituents at positions 2 and 4 of quinolines being readily substituted by iodide in 75-91% yields [14].

The mechanism of acid-mediated halogen exchange involves protonation of the quinoline nitrogen, which enhances the electrophilicity of positions susceptible to nucleophilic attack (primarily C2 and C4). The iodide ion then acts as a nucleophile, displacing the existing halogen through an SNAr mechanism [14]. Notably, positions that are not activated for nucleophilic aromatic substitution remain inert to halide exchange, providing a basis for regioselective transformations.

For example, regioselective chloride/iodide exchange in 4,7-dichloroquinoline hydrochloride selectively yields 7-chloro-4-iodoquinoline in approximately 90% yield [14]. This selectivity arises from the greater activation of the C4 position toward nucleophilic substitution compared to C7.

Metal-catalyzed halogen exchange reactions typically employ transition metals such as copper, nickel, or palladium [13]. These catalysts facilitate the exchange process through coordination with the halogen atoms and/or the quinoline nitrogen. The choice of metal, ligands, and reaction conditions significantly influences the efficiency and selectivity of the exchange process.

The following table summarizes key metal-mediated halogen exchange methodologies for preparing 3-iodoquinoline derivatives:

| Metal System | Halogen Source | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| None (acid-mediated) | NaI | Acidic conditions | 75-91 | C2, C4 positions |

| Cu/Fe | NaI/KI | Polar solvents, heat | 60-85 | Variable |

| Pd complexes | NaI/KI | Ligands, base | 70-90 | Catalyst-dependent |

Multi-Component Synthesis Strategies

Doebner-Type Condensation with Iodoaniline Derivatives

The Doebner condensation represents a versatile multi-component approach for synthesizing quinoline derivatives, including 3-iodoquinolines, through the reaction of anilines with aldehydes and pyruvic acid [15] [16]. This methodology can be specifically adapted for the preparation of 3-iodoquinolines by employing iodoaniline derivatives as starting materials.

The classical Doebner reaction involves the condensation of an aniline with an aldehyde and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids [16]. The reaction proceeds through a complex sequence of steps including imine formation, aldol condensation, cyclization, and dehydration [15]. When iodoaniline derivatives are employed as substrates, the iodine atom is incorporated into the final quinoline structure, providing access to iodinated quinolines with specific substitution patterns.

A modified approach for synthesizing iodoquinolines via Doebner-type condensation has been reported using iodoanilines, aldehydes, and pyruvic acid in the presence of trifluoroacetic acid (TFA) as a catalyst [17]. This one-pot, two-component methodology provides an efficient route to various iodoquinoline derivatives, including 6-iodo-2-phenylquinoline-4-carboxylic acid in 79% yield [17].

The general reaction mechanism for the Doebner-type condensation with iodoaniline derivatives involves:

Aldol Condensation: The reaction begins with an aldol condensation between pyruvic acid (in its enol form) and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid intermediate [15].

Michael Addition: The iodoaniline performs a Michael addition to the unsaturated intermediate, forming an aniline derivative [15].

Cyclization: The intermediate undergoes cyclization at the benzene ring, maintaining the iodine substituent in its original position [15].

Dehydration and Aromatization: The final steps involve dehydration and aromatization to yield the iodoquinoline-4-carboxylic acid product [15].

Alternatively, the mechanism may proceed through initial formation of a Schiff base between the iodoaniline and aldehyde, followed by reaction with pyruvic acid and subsequent cyclization [15].

The Doebner-type condensation offers several advantages for the synthesis of iodoquinolines:

- It utilizes readily available starting materials.

- The reaction can be performed in a one-pot manner, simplifying the synthetic procedure.

- It allows for the introduction of various substituents at the C2 position through the choice of aldehyde.

- The methodology is compatible with different iodoaniline isomers, enabling access to various iodoquinoline regioisomers.

Recent advancements in this methodology include the use of alternative catalysts and modified reaction conditions to improve yields and expand substrate scope. For instance, Guo et al. developed a modified Doebner-like process where the pyruvic acid component is replaced by a second molecule of aldehyde, allowing for the synthesis of quinolines substituted at both the 2- and 3-positions [16]. This approach, combined with hydrogen peroxide as an environmentally friendly oxidant and aluminum chloride as a catalyst, provides an efficient route to diversely substituted quinolines [16].

Palladium-Catalyzed Tandem Cyclization-Iodination

Palladium-catalyzed tandem cyclization-iodination represents a powerful synthetic strategy for constructing 3-iodoquinoline scaffolds through the formation of multiple bonds in a single operation. This methodology typically involves the cyclization of appropriately functionalized precursors followed by iodination, all catalyzed by palladium complexes [18] [19].

One significant approach employs N-(2-alkynyl)anilines as substrates for palladium-catalyzed cyclization-iodination reactions [20]. The mechanism proceeds through several key steps:

Coordination: The palladium catalyst coordinates to the carbon-carbon triple bond of the propargylic aniline, forming an activated complex [20].

Cyclization: Intramolecular nucleophilic attack of the aniline's aromatic ring on the activated triple bond leads to the formation of a dihydroquinoline intermediate [20].

Iodination: In the presence of an iodine source (such as I₂ or ICl), the dihydroquinoline intermediate undergoes iodination at the C3 position [20].

Oxidation/Aromatization: The final step involves oxidation/aromatization to yield the 3-iodoquinoline product [20].

This methodology has been successfully applied to a wide range of substrates, providing 3-iodoquinolines with various substitution patterns in good to excellent yields [20]. The reaction conditions are typically mild, and the process shows good functional group tolerance.

Another innovative approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines [18]. This process proceeds through a denitrogenative addition followed by intramolecular cyclization, offering an efficient pathway to quinolines [18]. The mechanism involves:

Metathesis: Initial metathesis between the palladium catalyst and arylhydrazide forms a palladiaziridine intermediate [18].

Coordination and Oxidative Addition: The intermediate coordinates with the cyano group, followed by oxidative addition to palladium(0) species via C-N bond cleavage [18].

Carbopalladation: Subsequent carbopalladation of the cyano group affords an imine-Pd intermediate [18].

Protonation and Hydrolysis: Protonation by an acid (e.g., TfOH) gives an imine intermediate, which undergoes hydrolysis to form a ketone intermediate [18].

Cyclization: The final steps involve tautomerization and intramolecular cyclization to generate the desired quinoline [18].

A particularly versatile method for synthesizing 3-iodoquinolines employs N-tosyl-2-propynylamines as substrates in a one-pot, multi-step process [21] [22] [23]. This approach involves:

- Treatment of N-tosyl-2-propynylamines with diaryliodonium triflate in the presence of K₃PO₄ and catalytic CuCl at room temperature.

- Subsequent reaction with N-iodosuccinimide and BF₃·Et₂O at 0°C.

- Final treatment with NaOH in methanol to yield 4-aryl or 4-alkyl substituted 3-iodoquinolines [21] [22] [23].

This methodology provides 3-iodoquinolines that serve as versatile synthetic intermediates for further transformations. For example, 3-iodo-4-phenylquinoline can be converted to:

- 4-phenylquinoline via reduction with zinc

- 4-phenyl-3-toluenesulfenylquinoline using toluenethiol, K₂CO₃, and CuI

- 4-phenyl-3-phenylethynylquinoline via Sonogashira coupling

- 4-phenyl-3-styrylquinoline through Heck coupling

- 3,4-diphenylquinoline via Suzuki-Miyaura coupling [21] [22] [23]

The palladium-catalyzed tandem cyclization-iodination approach offers several advantages:

- Formation of multiple bonds in a single operation

- High regioselectivity for C3 iodination

- Compatibility with various functional groups

- Access to diversely substituted 3-iodoquinoline derivatives

- Mild reaction conditions

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 3-iodoquinoline through both proton and carbon-13 NMR techniques. The spectroscopic data reveal characteristic patterns that are directly influenced by the electronic and steric effects of the iodine substituent [1].

Proton Nuclear Magnetic Resonance Coupling Patterns in Iodo-Substituted Systems

The proton nuclear magnetic resonance spectrum of 3-iodoquinoline exhibits distinctive coupling patterns that are characteristic of iodo-substituted aromatic systems. The aromatic protons display well-resolved signals with specific multiplicities and coupling constants that reflect the electronic environment created by the iodine substituent [1].

The proton at position 2 (H-2) appears as a doublet at 9.03 parts per million with a coupling constant of 2.0 hertz, demonstrating the meta-coupling relationship with the proton at position 4 [1]. This chemical shift is significantly deshielded due to the electron-withdrawing effect of the quinoline nitrogen and the proximity to the iodine substituent [2].

The proton at position 4 (H-4) resonates at 8.51 parts per million as a doublet with a coupling constant of 1.7 hertz, showing the characteristic ortho-coupling pattern with the adjacent proton [1]. The relatively small coupling constant reflects the five-membered coupling pathway through the aromatic π-system [2].

The proton at position 5 (H-5) appears at 8.07 parts per million as a doublet with a coupling constant of 8.5 hertz, indicating the typical ortho-coupling relationship with the adjacent proton in the benzene ring portion of the quinoline system [1]. This larger coupling constant is consistent with the direct ortho-coupling through the aromatic framework [3].

The remaining aromatic protons at positions 6, 7, and 8 appear as complex multiplets in the region between 7.75 and 7.57 parts per million, reflecting the overlapping coupling patterns typical of substituted benzene rings [1] [4]. These protons experience mutual coupling through both ortho and meta pathways, resulting in the observed multiplicity patterns [3].

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Correlations

The carbon-13 nuclear magnetic resonance spectrum of 3-iodoquinoline provides detailed information about the electronic environment of each carbon atom in the molecular framework. The chemical shifts demonstrate clear correlations with the electronic effects of the iodine substituent and the quinoline nitrogen heteroatom [1].

The carbon at position 2 (C-2) resonates at 155.1 parts per million, reflecting the significant deshielding effect of the adjacent quinoline nitrogen atom [1] [2]. This chemical shift is characteristic of aromatic carbons in the ortho position relative to nitrogen heteroatoms in quinoline systems [2].

The carbon bearing the iodine substituent at position 3 (C-3) appears at 88.7 parts per million, demonstrating the characteristic upfield shift associated with carbon-iodine bonds [1] [5]. This chemical shift is consistent with the strong shielding effect of the iodine atom on the attached carbon, which is a well-documented phenomenon in carbon-13 nuclear magnetic resonance spectroscopy [5].

The carbon at position 4 (C-4) resonates at 145.5 parts per million, while the quaternary carbon at position 4a (C-4a) appears at 144.5 parts per million [1]. These chemical shifts reflect the aromatic character and the electronic influence of the quinoline nitrogen atom [2].

The carbons in the benzene ring portion of the quinoline system appear at chemical shifts ranging from 130.1 to 126.9 parts per million for positions 5 through 8a [1]. These values are consistent with typical aromatic carbon chemical shifts in substituted quinoline systems [2] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-iodoquinoline reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at mass-to-charge ratio 255, corresponding to the molecular formula C9H6IN [1] [7].

The fragmentation pattern of 3-iodoquinoline follows predictable pathways common to iodo-substituted aromatic compounds. The molecular ion undergoes facile loss of the iodine radical to generate a fragment ion at mass-to-charge ratio 128, corresponding to the quinoline cation radical [7] [8]. This fragmentation represents one of the most abundant pathways in the mass spectrum.

Additional fragmentation pathways include the loss of hydrogen iodide to produce a fragment ion at mass-to-charge ratio 127, corresponding to the dehydrogenated quinoline cation [7] [8]. The loss of molecular iodine, while less common, can also occur to generate fragments at the same mass-to-charge ratio [7].

The isotope pattern of the molecular ion peak shows the characteristic small peak at mass-to-charge ratio 256, corresponding to the contribution of carbon-13 isotopes [7] [8]. This isotope pattern provides confirmation of the molecular formula and the number of carbon atoms in the molecule.

The fragmentation behavior of 3-iodoquinoline is consistent with the general patterns observed for quinoline derivatives, where the heterocyclic nitrogen plays a stabilizing role for certain fragment ions [9] [10]. The presence of iodine influences the fragmentation pathways by providing facile leaving group behavior under electron impact ionization conditions [7].

Infrared Vibrational Modes of Carbon-Iodine Bonds

The infrared spectrum of 3-iodoquinoline exhibits characteristic vibrational modes that are diagnostic for the presence of carbon-iodine bonds. The carbon-iodine stretching vibration appears as a strong absorption band in the region of 500-600 reciprocal centimeters [1] [11] [12].

The carbon-iodine bond stretching frequency in 3-iodoquinoline falls within the typical range observed for aromatic carbon-iodine bonds [12]. This vibrational mode is characterized by high intensity due to the large dipole moment change associated with the carbon-iodine bond stretching motion [11] [12].

The position of the carbon-iodine stretching band is influenced by the aromatic environment and the electronic effects of the quinoline system [12]. The electron-withdrawing nature of the quinoline nitrogen atom and the aromatic π-system contribute to the specific frequency observed for this vibrational mode [11].

In addition to the fundamental carbon-iodine stretching vibration, the infrared spectrum may exhibit combination bands and overtones that involve the carbon-iodine bond motion coupled with other vibrational modes of the quinoline ring system [11] [13]. These additional bands provide further confirmation of the structural assignment and can be used for detailed vibrational analysis.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant